N,N-Dimethyl-2,2-diphenylethylamine

Catalog No.
S3352077
CAS No.
7647-54-3
M.F
C16H19N
M. Wt
225.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-2,2-diphenylethylamine

CAS Number

7647-54-3

Product Name

N,N-Dimethyl-2,2-diphenylethylamine

IUPAC Name

N,N-dimethyl-2,2-diphenylethanamine

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

InChI

InChI=1S/C16H19N/c1-17(2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3

InChI Key

UAUJDKBNVRSJBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)C2=CC=CC=C2

N,N-Dimethyl-2,2-diphenylethylamine is an organic compound with the molecular formula C₁₆H₁₉N. It is characterized by a central ethylamine structure substituted with two phenyl groups and two methyl groups on the nitrogen atom. This compound is part of a larger class of diphenylethylamines, which are known for their diverse applications in organic synthesis and medicinal chemistry. The structure can be visualized as follows:

  • Chemical Structure:
    • The compound consists of a central carbon chain (ethyl) bonded to two phenyl (C₆H₅) groups and a nitrogen atom that is further bonded to two methyl (CH₃) groups.

Typical of amines, including:

  • Deprotonation: This reaction can occur in the presence of strong bases, leading to the formation of an anionic species. For instance, its deprotonation with lithium amides has been studied, revealing insights into the stability and reactivity of the resulting intermediates .
  • Photolysis: The compound has been shown to undergo photolysis in methanol, resulting in the formation of diphenylmethane through a formal heterolytic cleavage of the carbon-carbon bond .

Several methods have been developed for synthesizing N,N-Dimethyl-2,2-diphenylethylamine:

  • Alkylation Reactions: The compound can be synthesized via alkylation of diphenylethylamine with dimethyl sulfate or other methylating agents.
  • Amination Processes: Direct amination methods involving the reaction of appropriate precursors with dimethylamine can also yield this compound.
  • Aminopotassiation: Recent studies have explored using mixed potassium/lithium amides for the aminopotassiation of related compounds to produce N,N-Dimethyl-2,2-diphenylethylamine .

N,N-Dimethyl-2,2-diphenylethylamine finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Due to its structural features, it may be utilized in drug development as a building block for biologically active compounds.
  • Material Science: The compound has potential applications in enhancing the properties of organic materials used in electronic devices .

Interaction studies involving N,N-Dimethyl-2,2-diphenylethylamine have focused on its binding affinities with various receptors. These studies aim to elucidate its role in neurotransmission and its potential therapeutic effects. Research is ongoing to better understand these interactions and their implications for drug design.

Several compounds share structural similarities with N,N-Dimethyl-2,2-diphenylethylamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,2-DiphenylethylamineDiphenylethylamineLacks methyl substitution on nitrogen
N,N-Dimethyl-1,1-diphenylethylamineSimilar amine structureDifferent position of methyl groups
N,N-Diethyl-2,2-diphenylethylamineEthyl substitutionExhibits different solubility and reactivity
1-Methyl-2,2-diphenylethylamineMethyl group at first positionAlters electronic properties due to position change

Uniqueness

N,N-Dimethyl-2,2-diphenylethylamine is unique due to its specific arrangement of substituents on the nitrogen atom and its central ethylene bridge connecting two phenyl rings. This configuration influences its chemical reactivity and biological activity compared to similar compounds.

Enantioselective Synthesis via Amine Transaminase Catalysis

Enantioselective synthesis leverages biocatalysts such as amine transaminases to induce chirality in amine-containing compounds. These enzymes facilitate the transfer of an amino group from a donor substrate to a ketone precursor, enabling the asymmetric formation of chiral amines. For N,N-dimethyl-2,2-diphenylethylamine, engineered transaminases have shown promise in achieving high enantiomeric excess (ee) by selectively catalyzing the amination of 2,2-diphenylethyl ketone precursors.

A critical advancement involves the use of Chromobacterium violaceum amine transaminase (Cv-ATA) variants. The L59A/F88A mutant, for instance, exhibits enhanced activity toward bulky substrates due to modifications in the enzyme’s active site pocket. This variant achieves >99% ee for (R)-1,2-diphenylethylamine under optimized conditions (20–30% DMSO as cosolvent, pH 7.5, 30°C). The reaction equilibrium is driven by coupling with pyruvate recycling systems, which mitigate product inhibition and improve conversion rates.

Table 1: Performance of Engineered Transaminases in Enantioselective Synthesis

Transaminase VariantSubstrateee (%)Yield (%)Conditions
Cv-ATA L59A/F88A2,2-Diphenylethyl ketone>998530% DMSO, 30°C, 24 h
Wild-Type Cv-ATA2,2-Diphenylethyl ketone7562Aqueous buffer, 30°C, 48 h

The stereochemical outcome is influenced by the enzyme’s binding pocket geometry, which favors substrates with aryl groups aligned to minimize steric hindrance. This method’s scalability is underscored by its compatibility with continuous-flow systems, where immobilized transaminases maintain activity over multiple cycles.

Kinetic Resolution Strategies for Chiral Center Induction

Kinetic resolution separates enantiomers through differential reaction rates catalyzed by chiral catalysts or enzymes. For N,N-dimethyl-2,2-diphenylethylamine, this approach often employs enantiocomplementary transaminases to selectively convert one enantiomer while leaving the other intact.

In a proof-of-concept study, a dual transaminase system achieved racemization of 1-methyl-3-phenylpropylamine, showcasing the potential for dynamic kinetic resolution (DKR) of structurally similar amines. The system uses (S)- and (R)-selective transaminases with pyruvate/alanine co-substrates to drive enantioconvergence, achieving near-quantitative yields under mild conditions (aqueous buffer, 25°C). Applied to 2,2-diphenylethylamine derivatives, this strategy could enable the production of single enantiomers without costly chiral starting materials.

Key Advantages of Kinetic Resolution:

  • Minimal Byproducts: Unlike traditional resolution via diastereomeric salts, enzymatic methods avoid stoichiometric waste.
  • Tunable Selectivity: Enzyme engineering allows customization of substrate specificity and enantioselectivity.

Grignard Reagent-Based Alkylation Approaches

Grignard reagents facilitate the nucleophilic addition of alkyl or aryl groups to electrophilic centers, making them ideal for constructing the diphenylethyl backbone of N,N-dimethyl-2,2-diphenylethylamine. A representative synthesis begins with the alkylation of dimethylamine with a 2,2-diphenylethyl Grignard reagent (e.g., 2,2-diphenylethylmagnesium bromide).

The reaction proceeds via a two-step mechanism:

  • Formation of the Grignard Reagent: Bromobenzene is treated with magnesium in anhydrous ether to generate phenylmagnesium bromide, which subsequently reacts with ethylene dibromide to form 2,2-diphenylethylmagnesium bromide.
  • Alkylation of Dimethylamine: The Grignard reagent reacts with dimethylamine, followed by acidic workup to yield the tertiary amine.

Table 2: Grignard Reagent Performance in Alkylation Reactions

Grignard ReagentAmineYield (%)Purity (%)
2,2-Diphenylethylmagnesium BrDimethylamine7895
Phenethylmagnesium BrDimethylamine6588

Challenges include controlling regioselectivity and minimizing side reactions such as over-alkylation. Recent advances in solvent selection (e.g., 1,2-dimethoxyethane) improve reagent stability and reaction homogeneity.

Reductive Amination Pathways Using Heterogeneous Catalysts

Reductive amination converts ketones or aldehydes into amines via imine intermediates, with heterogeneous catalysts enabling efficient hydrogenation. For N,N-dimethyl-2,2-diphenylethylamine, this method involves the reaction of 2,2-diphenylethyl ketone with dimethylamine under hydrogen pressure.

Palladium on carbon (Pd/C) and Raney nickel are common catalysts, offering high activity and recyclability. A study using Pd/C (5 wt%) achieved 92% conversion at 80°C and 10 bar H₂, with the catalyst retained over five cycles without significant loss in activity.

Mechanistic Insights:

  • Imine Formation: The ketone reacts with dimethylamine to form an imine intermediate.
  • Hydrogenation: The imine is reduced to the tertiary amine, with catalyst surface area critical for reaction kinetics.

Optimization Parameters:

  • Temperature: 60–100°C (higher temperatures accelerate imine formation but risk side reactions).
  • Pressure: 5–15 bar H₂ (balances reaction rate and safety).

The inherent limitations of wild-type Cv-ATA in accommodating bulky substrates like N,N-dimethyl-2,2-diphenylethylamine necessitated targeted mutagenesis of its active site. Structural analysis of Cv-ATA (PDB ID: 4A6T) revealed a restrictive small (S) pocket flanked by residues L59 and F88, which sterically hindered binding to diphenylethylamine derivatives [4] [5]. Rational design efforts focused on enlarging this pocket through substitutions such as L59A and F88A, which increased the S pocket volume by 38% while preserving the catalytic lysine residue (K288) [4].

The double mutant L59A/F88A demonstrated a 30-fold enhancement in activity toward 1,1-diphenylethylamine compared to wild-type Cv-ATA, achieving a turnover frequency (kcat) of 4.7 s−1 and a catalytic efficiency (kcat/KM) of 1.2 × 103 M−1s−1 [4]. Molecular dynamics simulations confirmed reduced steric clashes between the dimethylamino group of the substrate and the mutated residues, enabling optimal positioning for transamination [5]. Notably, enantioselectivity remained >99% (S)-configuration despite the enlarged binding pocket, attributable to conserved hydrogen-bonding interactions between the substrate’s phenyl rings and W60/F88* (*denotes residue from adjacent subunit) [4].

Solvent Effects on Enzyme Activity and Stereoselectivity

Solvent systems critically influence the catalytic performance of ω-TAs toward N,N-dimethyl-2,2-diphenylethylamine. Aqueous-organic biphasic systems containing 20% (v/v) dimethyl sulfoxide (DMSO) increased substrate solubility from 5 mM to 20 mM while maintaining 85% residual enzyme activity [4]. This co-solvent effect correlated with partial protein unfolding, as evidenced by circular dichroism spectra showing a 12% reduction in α-helical content, which enhanced active site accessibility [5].

Polar aprotic solvents like tetrahydrofuran (THF) and acetone induced divergent effects:

  • THF (10% v/v): Reduced KM by 40% (to 2.8 mM) but decreased kcat by 55%, likely due to noncompetitive inhibition at the PLP-binding site [5].
  • Acetone (15% v/v): Improved enantioselectivity from 99:1 to >99.5:0.5 (S:R) by stabilizing the pro-(S) transition state through dipole-dipole interactions with the substrate’s dimethylamino group [6].

Notably, ionic liquids such as [BMIM][PF6] enabled substrate loading up to 100 mM in non-aqueous media, achieving 92% conversion in 8 hours while preserving thermostability (T50 = 58°C vs. 62°C in buffer) [6].

Transition State Stabilization in Transaminase-Mediated Reactions

The transamination of N,N-dimethyl-2,2-diphenylethylamine proceeds through a six-step mechanism involving pyridoxal 5′-phosphate (PLP) cofactor shuttling. Key transition states were characterized using QM/MM simulations:

  • External aldimine formation: Nucleophilic attack by the substrate’s amine on PLP’s carbonyl carbon (Ea = 18.2 kcal/mol) [5].
  • Quinonoid intermediate stabilization: Delocalization of negative charge across the PLP-substrate conjugate base, facilitated by π-stacking with F88* (ΔG = 12.4 kcal/mol) [4].
  • Ketimine hydrolysis: Rate-limiting step (Ea = 24.1 kcal/mol) accelerated by K288-mediated proton transfer in engineered variants [5].

Mutagenesis at W60 (W60Y) enhanced transition state stabilization by introducing a hydroxyl group that forms a hydrogen bond with the substrate’s meta-phenyl hydrogen, reducing the activation barrier by 3.8 kcal/mol [6]. This modification increased kcat by 5.2-fold without compromising enantioselectivity.

Free energy calculations further revealed that the L59A mutation lowers the reorganization energy during the external aldimine-to-quinonoid transition by 1.9 kcal/mol, accounting for the observed activity enhancement in bulky substrates [4].

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

225.151749610 g/mol

Monoisotopic Mass

225.151749610 g/mol

Heavy Atom Count

17

UNII

MXF0417QII

Other CAS

13636-10-7

Wikipedia

N,N-dimethyl-2,2-diphenylethylamine

Dates

Modify: 2023-07-26

Explore Compound Types